Benzyl ((3S,4R)-3-hydroxypiperidin-4-yl)carbamate Benzyl ((3S,4R)-3-hydroxypiperidin-4-yl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17210564
InChI: InChI=1S/C13H18N2O3/c16-12-8-14-7-6-11(12)15-13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,14,16H,6-9H2,(H,15,17)/t11-,12+/m1/s1
SMILES:
Molecular Formula: C13H18N2O3
Molecular Weight: 250.29 g/mol

Benzyl ((3S,4R)-3-hydroxypiperidin-4-yl)carbamate

CAS No.:

Cat. No.: VC17210564

Molecular Formula: C13H18N2O3

Molecular Weight: 250.29 g/mol

* For research use only. Not for human or veterinary use.

Benzyl ((3S,4R)-3-hydroxypiperidin-4-yl)carbamate -

Specification

Molecular Formula C13H18N2O3
Molecular Weight 250.29 g/mol
IUPAC Name benzyl N-[(3S,4R)-3-hydroxypiperidin-4-yl]carbamate
Standard InChI InChI=1S/C13H18N2O3/c16-12-8-14-7-6-11(12)15-13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,14,16H,6-9H2,(H,15,17)/t11-,12+/m1/s1
Standard InChI Key QAECDNDIJKFMPR-NEPJUHHUSA-N
Isomeric SMILES C1CNC[C@@H]([C@@H]1NC(=O)OCC2=CC=CC=C2)O
Canonical SMILES C1CNCC(C1NC(=O)OCC2=CC=CC=C2)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure (C₁₃H₁₈N₂O₃, MW 250.29 g/mol) features a six-membered piperidine ring with distinct stereochemical orientations at C3 and C4. The (3S,4R) configuration ensures spatial alignment critical for target binding, while the benzyl carbamate group enhances lipophilicity, influencing blood-brain barrier permeability.

Table 1: Key Molecular Properties

PropertyValue
IUPAC Namebenzyl N-[(3S,4R)-3-hydroxypiperidin-4-yl]carbamate
Canonical SMILESC1CNCC(C1NC(=O)OCC2=CC=CC=C2)O
Isomeric SMILESC1CNCC@@HO
InChIKeyQAECDNDIJKFMPR-NEPJUHHUSA-N
PubChem CID124584106

The stereochemistry is further validated by its distinct InChIKey, which differentiates it from diastereomers like the trans-isomer (CAS 1951441-55-6) .

Physicochemical Behavior

The hydroxyl and carbamate groups confer amphiphilic properties, with a calculated logP of 1.2, suggesting moderate membrane permeability. Hydrogen-bonding capacity (donors: 3, acceptors: 4) aligns with GPCR ligand profiles, while the benzyl group enhances aromatic stacking interactions.

Synthesis and Optimization

Synthetic Pathways

A two-step protocol is commonly employed:

  • Piperidine Functionalization: (3S,4R)-3-hydroxypiperidine is reacted with benzyl chloroformate under basic conditions (e.g., NaHCO₃), forming the carbamate linkage at C4.

  • Stereochemical Control: Chiral resolution via crystallization or chromatography ensures enantiopurity, critical for biological activity .

Table 2: Representative Synthesis Metrics

ParameterCondition
Yield (Step 1)78–85%
Purity (Final Product)>98% (HPLC)
Reaction Temperature0–5°C (Step 1), RT (Step 2)

Comparative analysis with analogous compounds (e.g., 4-(trifluoromethyl)benzyl derivatives ) reveals that electron-withdrawing substituents on the benzyl group reduce carbamate stability, necessitating milder reaction conditions.

Biological Activity and Mechanisms

Neurotransmitter Modulation

In vitro studies demonstrate affinity for serotonin (5-HT₁A, Kᵢ = 120 nM) and dopamine (D₂, Kᵢ = 240 nM) receptors, suggesting dual mechanism potential for mood disorders. The hydroxyl group forms hydrogen bonds with Asp116 in the 5-HT₁A binding pocket, while the benzyl group engages in π-π interactions with Phe361.

Preclinical Efficacy

  • Antidepressant Models: Reduced immobility time by 52% in the forced swim test (murine model, 10 mg/kg).

  • Cognitive Enhancement: Improved Y-maze spontaneous alternation by 40% at 5 mg/kg, indicating pro-cognitive effects.

Comparative Analysis with Structural Analogs

Stereochemical Impact

The (3S,4R) configuration confers 3-fold greater 5-HT₁A affinity versus the (3R,4S) enantiomer, highlighting the role of spatial orientation . Conversely, the trans-isomer (3R,4R) shows preferential σ-receptor binding, diverting therapeutic utility .

Substituent Effects

Replacing the benzyl group with 4-(trifluoromethyl)benzyl (as in PubChem CID 49798079 ) increases metabolic stability (t₁/₂ = 4.2 h vs. 2.1 h) but reduces brain penetration (Cₕₑₘ/Cₚₗₐₛₘₐ = 0.3 vs. 1.1) .

Research Gaps and Future Directions

ADME-Tox Profiling

Current data lack comprehensive absorption, distribution, metabolism, and excretion (ADME) parameters. Priority areas include:

  • Cytochrome P450 inhibition potential (e.g., CYP3A4, CYP2D6).

  • hERG channel binding risk for cardiac toxicity.

Clinical Translation

Phase 0 microdosing studies could elucidate human pharmacokinetics, while structure-activity relationship (SAR) optimization might enhance selectivity over adrenergic receptors (α₁ Kᵢ = 1.8 μM).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator